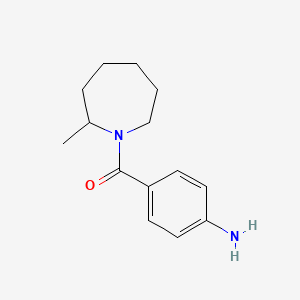
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. The compound has been studied extensively for its potential use as a painkiller and has also been found to have psychoactive effects. In recent years, U-47700 has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
作用機序
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone acts as a selective agonist of the μ-opioid receptor, which is the primary target of opioid drugs. The compound binds to the receptor and activates it, leading to a decrease in the perception of pain and a feeling of euphoria. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone also has significant effects on other opioid receptors, including the κ-opioid receptor and the δ-opioid receptor, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The compound has also been found to have significant effects on the cardiovascular system, including changes in blood pressure and heart rate. In addition, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been found to have effects on the gastrointestinal system, including nausea and vomiting.
実験室実験の利点と制限
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has several advantages for use in lab experiments, including its potency and selectivity for the μ-opioid receptor. However, the compound also has significant limitations, including its potential for respiratory depression and its psychoactive effects, which could interfere with experimental results.
将来の方向性
There are several future directions for research on (4-Aminophenyl)-(2-methylazepan-1-yl)methanone, including the development of safer and more effective painkillers based on the compound's structure. In addition, further research is needed to understand the mechanisms underlying (4-Aminophenyl)-(2-methylazepan-1-yl)methanone's psychoactive effects and to develop strategies for mitigating these effects. Finally, research is needed to understand the long-term effects of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone use on the brain and body, particularly in the context of recreational use.
合成法
The synthesis of (4-Aminophenyl)-(2-methylazepan-1-yl)methanone involves several steps, starting with the reaction of 4-chlorobenzonitrile with 2-methylazepan-1-amine to form 4-(2-methylazepan-1-yl)benzonitrile. This intermediate is then reduced with lithium aluminum hydride to form 4-(2-methylazepan-1-yl)benzyl alcohol, which is subsequently reacted with hydrochloric acid and thionyl chloride to form (4-Aminophenyl)-(2-methylazepan-1-yl)methanone.
科学的研究の応用
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone has been studied extensively for its potential use as a painkiller. In animal studies, the compound has been found to have potent analgesic effects, with a potency similar to that of morphine. However, (4-Aminophenyl)-(2-methylazepan-1-yl)methanone has also been found to have significant respiratory depression effects, which could limit its usefulness as a painkiller.
特性
IUPAC Name |
(4-aminophenyl)-(2-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-3-2-4-10-16(11)14(17)12-6-8-13(15)9-7-12/h6-9,11H,2-5,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEMQZDJINTXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-(2-methylazepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)
![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)
![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)